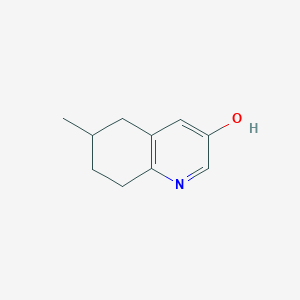

6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

6-methyl-5,6,7,8-tetrahydroquinolin-3-ol |

InChI |

InChI=1S/C10H13NO/c1-7-2-3-10-8(4-7)5-9(12)6-11-10/h5-7,12H,2-4H2,1H3 |

InChI Key |

PHWQVAUZZXDWBU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C(C1)C=C(C=N2)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Route Optimization for 6 Methyl 5,6,7,8 Tetrahydroquinolin 3 Ol

Classical Synthetic Approaches to Tetrahydroquinoline Core Structures

The construction of the 1,2,3,4-tetrahydroquinoline (B108954) ring system is a well-established field in heterocyclic chemistry, with numerous methods developed over the years. These strategies generally involve the formation of the heterocyclic ring through cyclization or annulation reactions, often preceded or followed by reduction of the corresponding aromatic quinoline (B57606) or dihydroquinoline intermediates.

Cyclization Reactions and Their Variations

Cyclization reactions are a cornerstone for synthesizing the tetrahydroquinoline core. These methods typically involve the formation of one or two key bonds to close the ring, starting from acyclic precursors.

Reductive Cyclization: A common and efficient strategy involves the reductive cyclization of suitably substituted nitroarenes. For instance, 2-nitrochalcones can be converted to tetrahydroquinolines via catalytic hydrogenation, where the nitro group and the side chain double bond are reduced, followed by spontaneous cyclization. chemicalbook.com The choice of solvent and catalyst, such as Palladium on carbon (Pd/C), is crucial for achieving high yields and selectivity. chemicalbook.com Similarly, the reduction of 2-nitroarylketones can trigger a domino sequence involving nitro group reduction, intramolecular imine formation, and subsequent reduction to the stable tetrahydroquinoline ring. chemicalbook.com

Domino and Tandem Reactions: Modern synthetic chemistry favors domino reactions (also known as cascade or tandem reactions) for their efficiency and atom economy. chemicalbook.com These processes combine multiple transformations in a single operation without isolating intermediates. An example is the tandem 1,5-hydride transfer/cyclization reaction to produce tetrahydroquinolines. Another approach involves a gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation of 2-(2-propynyl)aniline derivatives, which directly yields chiral tetrahydroquinolines. researchgate.net

Visible Light-Mediated Cyclization: Photocatalysis offers a mild and sustainable approach. Condensation of 2-vinylanilines with conjugated aldehydes, followed by a light-mediated cyclization, can selectively produce highly substituted tetrahydroquinolines. mdpi.com This method demonstrates excellent functional group tolerance and can be performed on a gram scale. mdpi.com

Ring Annulation Strategies

Ring annulation involves the formation of a new ring onto an existing one. For tetrahydroquinolines, this typically means constructing the nitrogen-containing ring onto a benzene (B151609) precursor.

[4+2] Annulation (Povarov Reaction): The Povarov reaction, a type of aza-Diels-Alder reaction, is a powerful tool for synthesizing tetrahydroquinolines. While traditionally involving an aniline (B41778), an aldehyde, and an alkene, modern variations have expanded its scope. Recently, a highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes has been developed to produce 4-aryl-substituted tetrahydroquinolines with high yields.

Aza-Robinson Annulation: This strategy adapts the classic Robinson annulation for nitrogen-containing rings. It can involve a conjugate addition of a cyclic imide to a vinyl ketone, followed by an acid-mediated intramolecular aldol (B89426) condensation. This two-step sequence provides access to densely functionalized fused bicyclic systems that are precursors to quinolizidines and related alkaloids.

Regioselective Synthesis of 6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol

Achieving the desired 6-methyl, 3-hydroxy substitution pattern would likely start with precursors where the substituent positions are already defined. For example, a potential starting material could be a substituted aniline, such as 4-methylaniline, which would ultimately place the methyl group at the 6-position of the resulting tetrahydroquinoline ring. The 3-hydroxy group would need to be introduced from the other reaction partner.

A plausible, though not explicitly documented, strategy could involve a variation of the Combes quinoline synthesis or a Doebner-von Miller reaction using 4-methylaniline and a suitable three-carbon carbonyl compound that would lead to a 3-hydroxyquinoline (B51751) precursor. Subsequent hydrogenation of the quinoline ring would yield the target tetrahydroquinoline.

Another advanced method involves a cobalt-mediated intramolecular cyclization of diynenitriles, which offers a regioselective route to substituted pyridines that can be further elaborated into tetrahydroquinolines. Directing the final substitution pattern would depend on the synthesis of the initial diynenitrile precursor.

Stereoselective Synthesis and Chiral Resolution Techniques for Tetrahydroquinoline Derivatives

Many bioactive tetrahydroquinolines are chiral, making stereoselective synthesis and resolution critical for pharmaceutical applications. nih.gov The methyl group at the C6 position of the target molecule does not introduce a chiral center, but if other substituents were present on the saturated ring, controlling their stereochemistry would be paramount.

Enzymatic Resolution Methods

Enzymatic kinetic resolution is a powerful and green method for separating enantiomers of racemic mixtures. This technique relies on enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer, leaving the other unreacted.

Lipase-Catalyzed Resolution: Candida antarctica lipase (B570770) B (CAL-B) is frequently used for the kinetic resolution of racemic tetrahydroquinoline derivatives. For example, the racemic secondary alcohol (±)-8-amino-5,6,7,8-tetrahydroquinoline can be resolved via lipase-catalyzed acetylation. In a typical procedure, the enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) using an acyl donor like vinyl acetate (B1210297), yielding the acylated product and the unreacted alcohol (e.g., the S-enantiomer) with high enantiomeric excess. This method has been successfully applied to resolve the enantiomers of 5,6,7,8-tetrahydroquinolin-8-ol, a structural isomer of the title compound.

The general applicability of this method suggests it could be adapted for resolving a racemic mixture of this compound, targeting the hydroxyl group for enzymatic acylation.

Table 1: Examples of Enzymes in Tetrahydroquinoline Resolution This table is generated based on available data and may not represent all possible options.

| Enzyme | Substrate Type | Reaction Type | Typical Acyl Donor | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Racemic secondary alcohols (e.g., tetrahydroquinolin-8-ol) | Kinetic Resolution (Acylation) | Vinyl acetate | |

| Porcine Kidney Acylase | Racemic N-acyl amino acids | Hydrolysis | N/A (Hydrolysis of amide) | |

| Burkholderia cepacia Lipase (PS-IM) | Racemic secondary alcohols | Kinetic Resolution (Acylation) | Acetic anhydride (B1165640) |

Asymmetric Catalysis in Tetrahydroquinoline Formation

Asymmetric catalysis provides a direct route to enantiomerically enriched products, often with higher efficiency than resolution methods. The primary strategy is the asymmetric hydrogenation of a prochiral quinoline or dihydroquinoline precursor using a chiral catalyst.

Iridium-Catalyzed Asymmetric Hydrogenation: Chiral iridium complexes have emerged as highly effective catalysts for the asymmetric hydrogenation of quinolines. Notably, the enantioselectivity of these reactions can often be controlled and even inverted by simply changing the solvent. For instance, using an Ir/N-Me-ZhaoPhos catalyst, one enantiomer of a 2-aryl-tetrahydroquinoline can be obtained in a toluene/dioxane solvent system, while the opposite enantiomer is produced in ethanol, both with high yields and excellent enantiomeric excess (ee).

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids are versatile organocatalysts that can enable the enantioselective synthesis of tetrahydroquinolines. researchgate.net They can catalyze a dehydrative cyclization of 2-aminochalcones followed by an asymmetric reduction with a Hantzsch ester, affording the desired products in high yields and enantioselectivities. researchgate.net This dual catalytic role highlights the power of organocatalysis in complex transformations.

Chiral Auxiliary Approaches

The enantioselective synthesis of tetrahydroquinolines is crucial for the development of chiral drugs and other specialized chemical applications. While direct chiral auxiliary-based syntheses for this compound are not extensively documented in publicly available literature, the principles can be extrapolated from the synthesis of structurally related compounds, particularly chiral 8-hydroxytetrahydroquinolines.

A key strategy for obtaining enantiomerically pure tetrahydroquinoline alcohols is through enzymatic kinetic resolution. For instance, the resolution of racemic (±)-5,6,7,8-tetrahydroquinolin-8-ol has been successfully achieved using lipase-catalyzed kinetic acetylation. researchgate.net In a typical procedure, the racemic alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase, like Candida antarctica lipase. This results in the selective acetylation of one enantiomer, allowing for the separation of the acetylated product from the unreacted alcohol, thereby yielding both enantiomers in high enantiomeric excess. researchgate.netmdpi.com This established method for a close analogue suggests a viable pathway for resolving a racemic mixture of this compound.

The general procedure for such a resolution is outlined below:

| Step | Description |

| 1. Racemate Preparation | Synthesis of racemic this compound. |

| 2. Enzymatic Reaction | The racemic mixture is subjected to a lipase (e.g., Candida antarctica lipase) and an acylating agent (e.g., vinyl acetate) in a suitable organic solvent. |

| 3. Separation | The resulting mixture, containing one enantiomer as an ester and the other as an unreacted alcohol, is separated using chromatographic techniques. |

| 4. Hydrolysis (optional) | The separated ester can be hydrolyzed to afford the other enantiomer of the alcohol. |

This approach, proven effective for the 8-hydroxy analogue, provides a strong foundation for developing a specific protocol for the enantioselective synthesis of this compound.

Modern and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient methodologies. Multicomponent reactions and the use of solid acid catalysts like montmorillonite (B579905) K-10 clay are at the forefront of these green chemistry initiatives.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates all or most of the starting materials, offer significant advantages in terms of atom economy, step economy, and reduced waste generation. While a specific MCR for the direct synthesis of this compound is not prominently reported, the synthesis of the broader tetrahydroquinoline scaffold has been achieved through such strategies. For example, a four-component tandem reaction involving N-phenacylpyridinium bromide, aromatic aldehydes, and other suitable nitrogen-containing precursors has been utilized to produce substituted 5,6,7,8-tetrahydroquinolines. researchgate.net

The general principle of a hypothetical MCR for a tetrahydroquinoline derivative could involve the condensation of a cyclic ketone, an aldehyde, and a nitrogen source, followed by cyclization and aromatization or partial reduction. The adaptability of MCRs suggests that a carefully designed one-pot reaction could potentially be developed for the synthesis of this compound.

Environmentally Benign Catalysis (e.g., K-10 montmorillonite clay)

Montmorillonite K-10 clay is a versatile and environmentally friendly solid acid catalyst that has been employed in a wide array of organic transformations. Its advantages include reusability, low cost, and ease of handling. While its specific application in the synthesis of this compound is not detailed in the literature, its utility in the synthesis of quinolines and related heterocycles is well-established.

K-10 clay can catalyze various reactions, including condensations, cyclizations, and rearrangements, which are often key steps in the synthesis of heterocyclic compounds. For instance, it has been used to catalyze the synthesis of quinoxaline (B1680401) derivatives in water, highlighting its potential for promoting reactions in green solvents. The acidic sites on the clay surface can facilitate the necessary bond formations for the construction of the tetrahydroquinoline ring system.

Derivatization from Precursor Tetrahydroquinoline Analogues

A practical and common strategy for the synthesis of a specific substituted tetrahydroquinoline is the derivatization of a more readily available precursor. In the case of this compound, a plausible synthetic route could involve the modification of a pre-existing 6-methyl-5,6,7,8-tetrahydroquinoline (B2641843) skeleton.

Research has shown the successful synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) from its corresponding 8-hydroxy precursor. nih.gov This demonstrates the feasibility of interconverting functional groups on the tetrahydroquinoline ring.

A direct precedent for the synthesis of a structural isomer, 3-methyl-8-hydroxy-5,6,7,8-tetrahydroquinoline, has been reported. This compound was prepared by the hydrolysis of 3-methyl-8-acetoxy-5,6,7,8-tetrahydroquinoline using sodium hydroxide (B78521) in methanol. prepchem.com This reaction provides a clear and established method for deacetylation to yield the free hydroxyl group on the tetrahydroquinoline core.

Chemical Reactivity and Derivatization Strategies of the 6 Methyl 5,6,7,8 Tetrahydroquinolin 3 Ol Scaffold

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The aromatic pyridine (B92270) ring of the 6-methyl-5,6,7,8-tetrahydroquinolin-3-ol scaffold is the primary site for electrophilic aromatic substitution. The hydroxyl group at position 3 is a powerful activating group and directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6, which is part of the fused ring) positions. However, due to the fusion, substitution primarily occurs at the C2 and C4 positions of the pyridine ring. The electron-donating nature of the hydroxyl group enhances the nucleophilicity of the aromatic ring, facilitating reactions with various electrophiles.

Common electrophilic substitution reactions for 3-hydroxypyridine (B118123) derivatives include:

Halogenation: The pyridine ring can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.gov For instance, a general method for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.govchemrxiv.org This process allows for the introduction of halogens at the C3 position under mild conditions, which is otherwise challenging. nih.govchemrxiv.org

Nitration: Nitration can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The strongly activating hydroxyl group facilitates the introduction of a nitro group, typically at the C2 or C4 position.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group onto the aromatic ring, again directed by the hydroxyl substituent.

Friedel-Crafts Reactions: While Friedel-Crafts alkylation and acylation are less common on pyridine rings due to the basic nitrogen atom coordinating with the Lewis acid catalyst, they can be performed under specific conditions, often requiring protection of the nitrogen or the use of stronger catalysts.

The regioselectivity of these reactions is a key consideration, with the formation of 2- and 4-substituted isomers being prevalent. The specific ratio of these isomers can be influenced by the reaction conditions and the nature of the electrophile.

Functional Group Transformations of the Hydroxyl Moiety at Position 3

The hydroxyl group at position 3 is a key functional handle for derivatization. Its phenolic character allows for a variety of transformations:

Etherification: The hydroxyl group can be readily converted into an ether via Williamson ether synthesis, reacting with an alkyl halide in the presence of a base. This allows for the introduction of a wide range of alkyl or aryl groups. Copper-catalyzed O-arylation has also been reported for 3-hydroxypyridines using aryl bromides and iodides. acs.org

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding esters. This is a common strategy to introduce various acyl groups, modifying the electronic and steric properties of the molecule.

Triflate Formation: The hydroxyl group can be converted into a trifluoromethanesulfonate (B1224126) (triflate) group by reacting with triflic anhydride (B1165640). thieme-connect.com This is a particularly important transformation as the triflate group is an excellent leaving group, enabling subsequent cross-coupling reactions. thieme-connect.comnih.govnih.gov

These transformations are summarized in the table below:

| Transformation | Reagents and Conditions | Product Type |

| Etherification | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Alkoxy or Aryloxy derivative |

| Esterification | Acyl chloride or Anhydride, Base (e.g., Pyridine, Et₃N) | Ester derivative |

| Triflate Formation | Triflic anhydride (Tf₂O), Base (e.g., Pyridine) | Triflate derivative |

Reactions Involving the Saturated Ring System (5,6,7,8-positions)

The saturated carbocyclic ring of this compound offers additional sites for chemical modification. The reactivity of this portion of the molecule is characteristic of a substituted cyclohexane (B81311).

Oxidation: The secondary carbons (C5, C7, C8) and the tertiary carbon (C6) of the cyclohexane ring can be oxidized under appropriate conditions. For example, oxidation of methylcyclohexane (B89554) can yield various products, including alcohols and ketones at different positions of the ring. mdpi.comresearchgate.net Catalytic systems, often involving transition metals, can be employed to achieve selective oxidation. mdpi.com

Halogenation: Free-radical halogenation can introduce halogen atoms onto the saturated ring, with a preference for the more substituted positions.

Dehydrogenation/Aromatization: Under certain catalytic conditions, typically at elevated temperatures with a dehydrogenation catalyst like palladium on carbon (Pd/C), the tetrahydroquinoline ring system can be aromatized to the corresponding quinoline derivative.

Ring Opening: The hydroconversion of methylcyclohexane over certain zeolites can lead to ring-opening reactions, forming various heptane (B126788) isomers. nih.gov

Metal-Mediated and Catalyzed Reactions of this compound

Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. For the this compound scaffold, these reactions typically involve the conversion of the hydroxyl group to a triflate, which can then participate in various coupling reactions. thieme-connect.comnih.govnih.gov

Suzuki-Miyaura Coupling: The triflate derivative can be coupled with boronic acids or their esters in the presence of a palladium catalyst to form new C-C bonds. thieme-connect.comnih.govnih.govresearchgate.net This reaction is highly versatile and allows for the introduction of a wide range of aryl, heteroaryl, and vinyl groups at position 3. thieme-connect.comnih.govnih.gov Optimized conditions often use a palladium catalyst like Pd(PPh₃)₄ with a base such as K₃PO₄. nih.govnih.gov

Heck Coupling: The triflate can also undergo Heck coupling with alkenes in the presence of a palladium catalyst to form substituted alkenes at position 3.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the triflate with amines.

Sonogashira Coupling: The coupling of the triflate with terminal alkynes, catalyzed by palladium and copper, yields 3-alkynyl derivatives. nih.gov

The table below summarizes some key metal-catalyzed reactions:

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |

| Heck | Alkene | Pd catalyst, Base | C-C (alkenyl) |

| Buchwald-Hartwig | Amine | Pd catalyst, Base | C-N |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | C-C (alkynyl) |

Formation of Heterocyclic Fused Systems from the Tetrahydroquinoline Core

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Annulation reactions can be designed to build new rings onto the existing tetrahydroquinoline core.

Building a Furan (B31954) or Thiophene (B33073) Ring: The hydroxyl group at C3 and a suitably functionalized adjacent position (C2 or C4) can be used to construct a fused furan or thiophene ring. For example, a Hantzsch condensation on a derivative of the core can lead to a thiazole (B1198619) annulation. acs.org The synthesis of furo[2,3-b]pyridines can be achieved from 2-hydroxypyridine (B17775) derivatives through Thorpe-Ziegler intramolecular cyclization. ias.ac.in

Building a Pyridine or Pyrimidine (B1678525) Ring: Reactions involving functional groups at C2 and C3, or C3 and C4, can be utilized to construct an additional fused pyridine or pyrimidine ring.

[4+2] Cycloaddition Reactions: The pyridine ring can act as a diene in Diels-Alder reactions, particularly when activated by the hydroxyl group, leading to the formation of bicyclic systems. The hetero-Diels-Alder reaction of related 5-alkoxyoxazoles with dienophiles provides a general route to polysubstituted 3-hydroxypyridines. rsc.org

Cascade Reactions: Multi-component cascade reactions can be employed to build fused systems in a single pot. For example, Rhodium(III)-catalyzed C-H activation of in situ-generated aryl ketone oximes followed by cyclization with internal alkynes can lead to the formation of fused pyridines like furo[2,3-c]pyridines and thieno[2,3-c]pyridines. organic-chemistry.org

Generation and Reactivity of Organometallic Intermediates (e.g., Lithio-derivatives)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.org In the context of this compound, the hydroxyl group can act as a directed metalation group (DMG).

Upon protection of the hydroxyl group (e.g., as a methoxymethyl (MOM) ether or a carbamate), treatment with a strong organolithium base (e.g., n-butyllithium or s-butyllithium) can lead to deprotonation at the C4 position due to the directing effect of the oxygen-based DMG. wikipedia.orgbaranlab.orguwindsor.ca The resulting lithio-derivative is a potent nucleophile and can react with a wide range of electrophiles to introduce substituents specifically at the C4 position.

The general sequence is as follows:

Protection: The hydroxyl group is converted to a suitable DMG.

Lithiation: Reaction with an organolithium base selectively removes the proton at C4.

Electrophilic Quench: The resulting organolithium intermediate is treated with an electrophile (e.g., aldehydes, ketones, alkyl halides, CO₂, etc.) to introduce a new functional group at C4.

Deprotection: The protecting group is removed to regenerate the hydroxyl group.

This methodology provides a highly regioselective route to 4-substituted this compound derivatives, which may be difficult to access through other means.

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic aromatic substitution (SNAAr) on the pyridine ring of this compound is generally challenging. The hydroxyl group is a poor leaving group, and the ring is relatively electron-rich due to its presence, which disfavors attack by nucleophiles.

However, SNAAr can be facilitated under certain circumstances:

Activation with a Leaving Group: If a good leaving group (e.g., a halide) is present at the C2 or C4 position, nucleophilic substitution can occur. vaia.com Pyridine and its derivatives are known to undergo nucleophilic substitution more readily than corresponding benzene (B151609) compounds, with a preference for the 2 and 4 positions. acs.orgyoutube.comyoutube.com

Pyridyne Intermediates: The generation of a pyridyne intermediate (a dehydro-pyridine) can also lead to nucleophilic substitution. For instance, treatment of a 3-chloropyridine (B48278) derivative with a strong base can generate a 3,4-pyridyne, which can then be trapped by a nucleophile. nih.gov

The scope of nucleophiles includes alkoxides, amides, and thiolates. The Chichibabin reaction, the amination of pyridines with sodium amide, is a classic example of nucleophilic substitution on the pyridine ring, typically occurring at the C2 or C4 position.

Advanced Spectroscopic and Structural Elucidation of 6 Methyl 5,6,7,8 Tetrahydroquinolin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework, including proton and carbon environments, and their spatial relationships.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial insights, but for a molecule with several overlapping signals, multi-dimensional (2D) NMR experiments are essential for complete and accurate assignments. researchgate.net

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the protons on the saturated heterocyclic ring (e.g., H-5 with H-6, H-7 with H-8) and within the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. youtube.com It is highly effective for assigning carbon signals by linking them to their known proton resonances. For instance, the methyl carbon signal would show a clear cross-peak with the methyl proton signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This technique can establish connectivity across quaternary carbons (carbons with no attached protons), such as C-4a, C-6, and C-8a. For example, the methyl protons (at C-6) would show a correlation to the aromatic carbon C-6, confirming the substituent's position.

The following table illustrates the expected 2D NMR correlations that would be used for the structural assignment of this compound.

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| H-2 | H-4 | C-2 | C-3, C-4, C-8a |

| H-4 | H-2 | C-4 | C-2, C-3, C-4a, C-5 |

| H-5 (axial/equatorial) | H-6 | C-5 | C-4, C-4a, C-6, C-7 |

| H-7 (axial/equatorial) | H-8 | C-7 | C-5, C-6, C-8, C-8a |

| H-8 (axial/equatorial) | H-7 | C-8 | C-6, C-7, C-8a |

| 6-CH₃ | - | C-CH₃ | C-5, C-6, C-7 |

| 3-OH | - | - | C-2, C-3, C-4 |

Note: This is a predictive table based on established NMR principles.

Dynamic NMR for Conformational Analysis

The non-aromatic, saturated portion of the this compound molecule is not planar and can exist in different conformations. Dynamic NMR (DNMR) is a technique used to study these conformational changes, such as ring inversion or rotation around single bonds, when they occur on a timescale that influences the NMR spectrum. copernicus.org

In many tetrahydroquinoline derivatives, the saturated ring adopts a half-chair or twist-boat conformation. At room temperature, the interconversion between these conformers might be rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, by lowering the temperature, this exchange can be slowed. mdpi.com Below a certain temperature (the coalescence temperature), the single averaged signals for diastereotopic protons (e.g., the two protons at C-5) would broaden and then resolve into two distinct signals, one for the axial and one for the equatorial proton. researchgate.net By analyzing the spectra at various temperatures, it is possible to calculate the activation energy (ΔG‡) for the conformational interchange, providing valuable insight into the molecule's flexibility and steric properties. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present, making them excellent for structural confirmation.

Correlational Analysis of Characteristic Vibrational Modes

The IR and Raman spectra of this compound would exhibit a series of characteristic bands corresponding to the vibrations of its specific functional groups and structural motifs. The interpretation of these spectra relies on correlating observed frequencies with known vibrational modes from similar compounds. nih.gov

Key Expected Vibrational Modes:

O-H Vibrations: A strong and broad absorption band is expected in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, corresponding to the stretching vibration of the hydroxyl (-OH) group due to hydrogen bonding.

N-H Vibrations: A medium-intensity band around 3300-3500 cm⁻¹ would indicate the N-H stretching of the secondary amine in the tetrahydroquinoline ring.

C-H Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching (from the CH₂ and CH₃ groups) appears just below 3000 cm⁻¹.

C=C and C=N Vibrations: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O Stretching: The stretching vibration of the C-O bond of the phenolic hydroxyl group would result in a strong band in the IR spectrum, typically around 1200-1260 cm⁻¹.

The following table summarizes the predicted characteristic vibrational frequencies for the compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Phenolic -OH | 3200 - 3600 | Strong, Broad |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850 - 2960 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-O Stretch | Phenolic C-O | 1200 - 1260 | Strong |

| C-N Stretch | Amine | 1180 - 1360 | Medium |

Note: This table is based on established correlation charts and data from analogous compounds like 6-methyl-1,2,3,4-tetrahydroquinoline. nih.gov

Influence of Substituents on Vibrational Spectra

The positions and electronic nature of substituents significantly impact a molecule's vibrational spectrum. In this compound, the methyl (-CH₃) and hydroxyl (-OH) groups have distinct effects.

Hydroxyl Group: The -OH group introduces the prominent O-H and C-O stretching modes mentioned above. Its presence can also influence the electronic structure of the aromatic ring, slightly shifting the frequencies of the C=C stretching vibrations.

Methyl Group: The C-H stretching and bending vibrations of the methyl group contribute to the complexity of the aliphatic region of the spectrum. The position of the methyl group on the aromatic ring also influences the pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region, which is often diagnostic of the substitution pattern on a benzene (B151609) ring.

Isotopic substitution, such as replacing the hydroxyl proton with deuterium (-OD), would cause a significant shift of the O-H stretching frequency to a lower wavenumber (around 2400-2700 cm⁻¹) due to the increased mass, a technique often used to confirm the assignment of this band. libretexts.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₁₀H₁₃NO), the exact molecular weight is 175.0997 g/mol .

Upon ionization in the mass spectrometer (commonly by electron impact, EI), the molecule forms a molecular ion (M⁺˙) which is prone to fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. Key fragmentation pathways for tetrahydroquinolines involve cleavages of the saturated ring. mcmaster.ca

Expected Fragmentation Pathways:

Loss of a Methyl Radical: A common fragmentation for methylated compounds is the loss of the methyl group, leading to a significant peak at m/z 160 (M-15). msu.edu

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. libretexts.org This could lead to the loss of ethylene from the saturated ring.

Retro-Diels-Alder (RDA) Reaction: The tetrahydroquinoline ring, containing a double bond within a six-membered ring, can undergo a characteristic RDA reaction. This would cleave the saturated ring, leading to distinct charged and neutral fragments. msu.edu

Loss of Water: The presence of a hydroxyl group can lead to the elimination of a neutral water molecule, resulting in a peak at m/z 157 (M-18).

The following table details the likely primary fragments and their corresponding mass-to-charge ratios (m/z).

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 175 | [C₁₀H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 174 | [M-H]⁺ | Loss of a hydrogen radical |

| 160 | [M-CH₃]⁺ | Loss of a methyl radical |

| 157 | [M-H₂O]⁺˙ | Loss of a neutral water molecule |

| 146 | [M-C₂H₅]⁺ | Alpha-cleavage and rearrangement |

Note: This is a predictive table based on established fragmentation mechanisms for related chemical structures. mcmaster.calibretexts.org

X-ray Crystallography for Solid-State Structural Determination

No crystallographic data, including details on crystal packing, intermolecular interactions, or conformational analysis in the crystalline state, has been reported for this compound.

Crystal Packing and Intermolecular Interactions

Information regarding the arrangement of molecules in the crystal lattice and the nature of non-covalent interactions, such as hydrogen bonding or van der Waals forces, is unavailable.

Conformational Analysis in the Crystalline State

A description of the three-dimensional shape of the molecule in its solid form, including bond angles and torsion angles, cannot be determined without experimental X-ray diffraction data.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

There is no available UV-Vis spectral data for this compound. Therefore, a discussion of its electronic transitions, including the wavelengths of maximum absorbance (λmax) and the types of electronic transitions (e.g., π → π* or n → π*), cannot be presented.

Computational and Quantum Chemical Investigations of 6 Methyl 5,6,7,8 Tetrahydroquinolin 3 Ol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Currently, there is no published research presenting DFT calculations for the molecular geometry optimization, Frontier Molecular Orbitals (HOMO-LUMO), or Electrostatic Potential Surfaces (EPS) specifically for 6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol.

Optimization of Molecular Geometries (Bond Lengths, Bond Angles, Dihedral Angles)

Specific optimized geometric parameters such as bond lengths, bond angles, and dihedral angles for this compound derived from DFT calculations are not available in the public scientific literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic properties. However, no studies presenting the HOMO-LUMO energy gap or visualizations of these orbitals for this compound could be located.

Electrostatic Potential Surfaces (EPS)

Electrostatic potential surfaces are valuable for predicting the reactive behavior of molecules in electrophilic and nucleophilic reactions. Unfortunately, research detailing the EPS maps for this compound is not present in the available literature.

Ab Initio and Semi-Empirical Methods in Conformational Analysis

Conformational analysis of flexible molecules like this compound, which contains a non-aromatic heterocyclic ring, would provide insight into its stable low-energy conformations. However, specific studies employing ab initio or semi-empirical methods for this purpose are not documented in accessible research.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are frequently used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. There are currently no published computational predictions of NMR chemical shifts or vibrational frequencies for this compound.

Reaction Mechanism Studies and Transition State Analysis using Computational Methods

While some research explores the synthesis of tetrahydroquinoline derivatives, detailed computational studies on the reaction mechanisms, including transition state analysis, involving this compound are absent from the scientific record.

Solvent Effects on Molecular Properties through Solvation Models

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific studies focused on the solvent effects on the molecular properties of this compound. While computational methods employing solvation models are standard practice in theoretical and quantum chemistry to understand how a solvent medium influences the behavior of a solute, published research detailing these effects for this particular compound is not currently available.

In a typical computational investigation of solvent effects, various properties of a molecule like this compound would be calculated in the gas phase and then in the presence of different solvent models. These models can be broadly categorized as either explicit or implicit.

Explicit Solvation Models: These models involve including a specific number of individual solvent molecules around the solute molecule in the quantum chemical calculation. This approach can provide a highly detailed picture of direct solute-solvent interactions, such as hydrogen bonding.

Implicit Solvation Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com These are computationally less intensive and are widely used to estimate the bulk effects of a solvent on the solute's geometry, electronic structure, and spectroscopic properties. For instance, studies on other nitrogen-containing heterocyclic compounds have utilized such models to examine changes in molecular stability, electronic spectra, and dipole moments in various solvents. nih.gov

A hypothetical study on this compound would likely involve optimizing the molecular geometry in different solvents and calculating properties such as:

Geometrical Parameters: Bond lengths and angles.

Electronic Properties: Dipole moment, polarizability, and molecular orbital energies (HOMO-LUMO gap).

Spectroscopic Properties: UV-Vis absorption spectra, which are known to be sensitive to the solvent environment (solvatochromism).

Thermodynamic Properties: Solvation free energy, providing insight into the solubility and stability of the compound in different media.

Such a study would provide valuable data on how the polarity and hydrogen-bonding capabilities of a solvent interact with the hydroxyl and amine functionalities of the this compound molecule. However, without specific research dedicated to this compound, any discussion of these effects remains purely theoretical. The scientific community has applied these methods to a variety of related quinoline (B57606) derivatives to understand their chemical reactivity and biological activity, but this compound has not yet been the subject of such a published computational analysis. mdpi.comnih.gov

Stereochemical Aspects in the Chemistry of 6 Methyl 5,6,7,8 Tetrahydroquinolin 3 Ol

Enantiomeric Purity Assessment and Determination

The determination of enantiomeric purity is fundamental in the study of chiral compounds like 6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques employed for this purpose, utilizing chiral stationary phases (CSPs) to resolve enantiomers. u-szeged.hu

Research on structurally similar tetrahydroisoquinoline and tetrahydroquinoline analogs demonstrates that polysaccharide-based and zwitterionic CSPs are effective for enantiomeric separation. u-szeged.hu In studies involving the resolution of the precursor, 5,6,7,8-tetrahydroquinolin-8-ol, the reaction is often monitored by HPLC equipped with a chiral column, such as a Daicel AD-RH, to determine the separation of the enantiomers. mdpi.com The choice of mobile phase, including the specific alcohol and amine additives, is crucial for optimizing the separation. u-szeged.hu

For instance, the dynamic kinetic resolution (DKR) of (±)-5,6,7,8-Tetrahydroquinolin-8-ol, a key intermediate, is monitored by chiral HPLC to track the formation of the desired (S)-alcohol and the corresponding (R)-acetate. mdpi.com

Table 1: Example of Chiral HPLC Conditions for a Related Compound

| Parameter | Condition |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Column | Chiral Daicel AD-RH |

| Mobile Phase | 20% CH₃CN in H₂O |

| Flow Rate | 1.0 mL/min |

| Analyte | 5,6,7,8-Tetrahydroquinolin-8-ol / 8-acetoxy-5,6,7,8-tetrahydroquinoline |

| Retention Time | (R)-OAc: 10.8 min, (S)-OH: 13.5 min |

This interactive table summarizes typical conditions for chiral HPLC analysis based on published research. mdpi.com

In addition to chromatographic methods, optical rotation is a key parameter for characterizing the enantiopurity of the final products. Specific rotation values ([α]D) are reported for the pure enantiomers of derivatives, providing a measure of their optical activity. For example, the S-isomer of 2-methyl-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydroquinolin-8-amine showed a specific rotation of [α]20D = -39.1 (c = 0.5; CHCl₃), while the R-isomer had a value of +33.2 (c = 0.3; CHCl₃). nih.gov

Conformational Preferences of the Saturated Ring and Chiral Centers

The three-dimensional structure of the tetrahydroquinoline core dictates its interaction with other molecules. X-ray crystallography studies on related compounds, such as 5,6,7,8-tetrahydroquinolin-8-one, reveal the conformational preferences of the saturated ring. researchgate.net The analysis shows that the partially saturated cyclohexene (B86901) ring typically adopts a 'sofa' conformation. researchgate.net In this arrangement, five of the atoms are nearly coplanar, while one atom (C6) is out of the plane. researchgate.net

The pyridine (B92270) ring of the quinoline (B57606) system is generally planar. researchgate.net The stereocenter, for instance at C8 in related amino derivatives, introduces a fixed three-dimensional orientation for the substituent at that position. This defined geometry is crucial for its role as a chiral ligand in asymmetric catalysis. The absolute configuration of chiral derivatives can be further validated using techniques such as Vibrational Circular Dichroism (VCD).

Stereochemical Influence on Chemical Transformations and Reaction Stereoselectivity

The inherent chirality of this compound and its analogues significantly influences the stereochemical outcome of chemical reactions. This is most evident when these molecules are used as chiral ligands or auxiliaries in asymmetric synthesis.

A prominent example is the use of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives as ligands for rhodium and iridium metal centers in Asymmetric Transfer Hydrogenation (ATH) reactions. mdpi.comresearchgate.net In these transformations, the chiral ligand, complexed with the metal, creates a chiral environment that directs the addition of hydrogen to a prochiral substrate, such as an imine. The chirality of the ligand is essential for achieving stereocontrol, leading to the preferential formation of one enantiomer of the product over the other. mdpi.com The enantiomeric excess (ee) of the product is directly correlated to the stereochemistry of the tetrahydroquinoline-based ligand. mdpi.com

Furthermore, the synthesis of the enantiomerically pure tetrahydroquinoline scaffold itself often relies on stereoselective transformations. Dynamic kinetic resolution (DKR) using enzymes is a common strategy. mdpi.comnih.gov In the resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol, the lipase (B570770) from Candida antarctica selectively acylates one enantiomer (the R-enantiomer) while leaving the other (the S-enantiomer) as the unreacted alcohol. mdpi.comnih.gov This enzymatic process is highly stereoselective, allowing for the efficient separation of the two enantiomers.

Chiral Recognition Phenomena in Chemical Systems

Chiral recognition is the ability of a chiral molecule to interact differently with the enantiomers of another chiral compound. This phenomenon is central to the chemistry of this compound and its derivatives.

In Chromatography: The separation of enantiomers via chiral HPLC or SFC is a direct consequence of chiral recognition. u-szeged.hu The chiral stationary phase contains a chiral selector that forms transient diastereomeric complexes with the enantiomers of the analyte. The stability of these complexes differs for each enantiomer, leading to different retention times and thus, separation. u-szeged.hu Thermodynamic studies of these separations on polysaccharide-based columns indicate that they are often enthalpically-driven, meaning the formation of more stable intermolecular bonds (like hydrogen bonds or π-π interactions) with one enantiomer is the primary basis for recognition. u-szeged.hu

In Catalysis: In asymmetric catalysis, the chiral tetrahydroquinoline ligand must effectively recognize and bind to the metal center to form a stable and active catalyst. mdpi.com This chiral metal complex then recognizes one face of the prochiral substrate, leading to a highly stereoselective reaction. The precise three-dimensional structure of the ligand is what allows for this high degree of molecular recognition. mdpi.com

In Biological Systems: The stereochemistry of tetrahydroquinoline derivatives is critical for their biological activity, which is a result of chiral recognition by cellular targets like enzymes and receptors. nih.gov Studies on the antiproliferative effects of chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivatives have shown that enantiomers can have significantly different potencies. nih.gov For example, the (R)-enantiomer of one such derivative was found to be particularly effective at inducing mitochondrial membrane depolarization in A2780 ovarian carcinoma cells, demonstrating that the biological target recognizes the (R)-isomer preferentially. nih.gov This underscores the principle that the specific 3D shape of a molecule is key to its biological function.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Despite a thorough investigation into the chemical compound this compound, a comprehensive search of publicly accessible scientific literature and databases has yielded limited specific information regarding its applications in chemical synthesis, catalysis, material science, and as a chemical probe. The requested detailed article cannot be generated at this time due to a scarcity of dedicated research on this particular molecule.

Research into related compounds offers a glimpse into the potential, yet unconfirmed, roles of the specified molecule. For instance, various derivatives of 5,6,7,8-tetrahydroquinoline (B84679) have been explored as versatile synthetic intermediates in the construction of more complex organic structures. Similarly, the tetrahydroquinoline scaffold is a known platform for the design of chiral ligands used in asymmetric catalysis, particularly in hydrogenation reactions. However, extrapolating these general activities to the specific 6-methyl-3-ol substituted variant would be speculative and would not adhere to the strict requirement of focusing only on the requested compound.

The investigation included searches for the compound's role in the following areas, as per the requested outline:

Applications of 6 Methyl 5,6,7,8 Tetrahydroquinolin 3 Ol in Chemical Synthesis and Catalysis

Structure Property Relationships in 6 Methyl 5,6,7,8 Tetrahydroquinolin 3 Ol Analogs

Impact of Substituent Effects on Reactivity Profiles

The reactivity of the 5,6,7,8-tetrahydroquinoline (B84679) nucleus is significantly modulated by the nature and position of its substituents. The introduction of a methyl group at the 6-position and a hydroxyl group at the 3-position, as in the parent compound, imparts specific electronic and steric characteristics that influence its chemical transformations.

The reactivity of tetrahydroquinoline derivatives can be influenced by the presence of various substituents. For instance, the presence of an electron-withdrawing group, such as a nitro group, is often necessary to facilitate certain reactions like SNAr ring closures nih.gov. Conversely, electron-donating groups on the aromatic portion of the molecule can enhance the yield in other types of reactions nih.gov. The position of substituents is also critical; for example, steric bulk at the alpha position to the amine nitrogen can hinder reactions nih.gov.

In the context of 6-methyl-5,6,7,8-tetrahydroquinolin-3-ol analogs, modifications can be envisioned at several positions. The following table outlines potential analogs and the predicted impact of the substituents on the reactivity of the molecule.

| Analog | Substituent | Position | Predicted Effect on Reactivity |

| 1 | 6-Ethyl | 6 | Increased steric hindrance around the saturated ring, potentially influencing reaction rates at neighboring positions. |

| 2 | 3-Methoxy | 3 | The hydroxyl group is converted to a methoxy (B1213986) group, which is less acidic and can alter hydrogen bonding capabilities and electronic distribution in the aromatic ring. |

| 3 | 2,4-Dichloro | 2, 4 | Introduction of electron-withdrawing chloro groups on the pyridine (B92270) ring, which can decrease the basicity of the nitrogen atom and affect the overall electronic properties. |

| 4 | 8-Amino | 8 | Addition of a basic amino group, which can serve as a nucleophilic center and influence the acidity of the 3-hydroxyl group through electronic effects. |

Research on related tetrahydroquinoline systems has demonstrated that the introduction of different functional groups can lead to a diverse range of chemical transformations, including the synthesis of amides, nitriles, and thioamides from carboxylic ester precursors rsc.org. The specific electronic nature of substituents on the aromatic ring has been shown to be a key determinant in the success and pathway of various synthetic transformations sci-rad.com.

Conformational Restriction and its Influence on Molecular Interactions

The partially saturated cyclohexene (B86901) ring in 5,6,7,8-tetrahydroquinoline derivatives is not planar and adopts specific conformations to minimize steric strain. These conformational preferences have a profound impact on how the molecule interacts with its environment, including solvent molecules and biological targets.

Crystallographic studies of a closely related compound, 5,6,7,8-tetrahydroquinolin-8-one, have revealed that the partially saturated ring adopts a "sofa" conformation nih.govresearchgate.net. In this arrangement, five of the atoms in the six-membered ring are nearly coplanar, while one atom (in this case, C6) is out of the plane nih.govresearchgate.net. This conformational preference is a result of minimizing torsional and angle strain within the ring.

For this compound, the methyl group at the C6 position will have a significant influence on the conformational equilibrium of the saturated ring. The methyl group can exist in either an axial or equatorial position. The relative stability of these two conformations will depend on the steric interactions with the rest of the molecule. An equatorial position is generally favored for bulky substituents in cyclohexane-like rings to minimize 1,3-diaxial interactions.

The conformation of the tetrahydroquinoline ring system is crucial for its interaction with biological macromolecules. The spatial arrangement of the hydroxyl and methyl groups, as well as the nitrogen lone pair, will dictate the potential for hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that are essential for molecular recognition. For instance, the hydroxyl group at the 8-position in some analogs is known to form hydrogen bonds with active site residues of enzymes, which enhances binding affinity.

Stereoelectronic Effects and Their Role in Chemical Behavior

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties, play a subtle yet critical role in the chemical behavior of this compound analogs. These effects arise from the interaction between bonding, non-bonding, and anti-bonding orbitals.

One important stereoelectronic effect is hyperconjugation, which involves the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital. In the tetrahydroquinoline ring, hyperconjugative interactions can occur between the C-H or C-C bonds of the saturated ring and the π-system of the pyridine ring. The orientation of the methyl group at C6 can influence the extent of these interactions, thereby affecting the stability of different conformations and the electronic properties of the molecule.

The lone pair of electrons on the nitrogen atom also plays a significant role in stereoelectronic interactions. The orientation of this lone pair relative to the adjacent bonds can influence the molecule's basicity and nucleophilicity. Furthermore, in reactions involving the nitrogen atom, the stereoelectronic environment will dictate the trajectory of approaching electrophiles.

Topological and Geometrical Descriptors for Quantitative Structure-Property Correlations

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for correlating the structural features of molecules with their physicochemical properties and biological activities. These studies rely on the calculation of various molecular descriptors that encode topological, geometrical, and electronic information.

For this compound analogs, a range of descriptors can be used to build predictive models. These descriptors can be broadly categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include molecular connectivity indices, Wiener index, and Kier & Hall shape indices.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters such as molecular surface area, volume, and moments of inertia.

Electronic Descriptors: These reflect the electronic distribution in the molecule and include properties like dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

QSAR studies on various quinazoline (B50416) and tetrahydroquinoline derivatives have highlighted the importance of different types of descriptors in predicting their activity nih.govmdpi.com. For example, in a study on quinazoline analogs, constitutional, functional, and charge descriptors were found to be significant for predicting anticancer activity nih.gov. In 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), steric and electrostatic fields around the molecules are correlated with their activity mdpi.com.

The following table provides examples of descriptors that would be relevant for QSPR/QSAR studies of this compound analogs.

| Descriptor Class | Specific Descriptor | Information Encoded |

| Topological | Wiener Index | Branching and compactness of the molecular graph. |

| Kier & Hall Shape Indices (κ) | Molecular shape and flexibility. | |

| Geometrical | Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. |

| Molecular Volume | The volume occupied by the molecule. | |

| Electronic | Dipole Moment | The overall polarity of the molecule. |

| HOMO-LUMO Gap | A measure of chemical reactivity and kinetic stability. |

By systematically varying the structure of this compound and calculating these descriptors, it is possible to develop robust QSPR and QSAR models. These models can then be used to predict the properties and activities of novel analogs, thereby guiding the synthesis of compounds with desired characteristics.

Analytical Methodologies for Chemical Quantification and Purity Assessment of 6 Methyl 5,6,7,8 Tetrahydroquinolin 3 Ol

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating and quantifying 6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol from complex mixtures. The choice of method depends on the sample matrix, the required sensitivity, and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of this compound. These techniques offer high resolution, sensitivity, and speed. waters.com UPLC, with its use of smaller particle size columns, provides even greater resolution and faster analysis times compared to conventional HPLC. waters.com

For instance, in the analysis of related tetrahydroquinoline structures, reversed-phase HPLC with a C18 column is commonly used. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvents like acetonitrile (B52724) and/or methanol. nih.gov The selection of the mobile phase composition and gradient is critical for achieving optimal separation of the target analyte from impurities. Detection is often performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

A study on the enantioselective analysis of chiral imidazolines utilized a Chiralpak® IB® column with a mobile phase of 40 mM ammonium acetate (B1210297) in acetonitrile and methanol, demonstrating the utility of reversed-phase conditions for separating structurally similar chiral compounds. nih.gov

| Parameter | Typical HPLC/UPLC Conditions |

| Column | Reversed-phase C18 or chiral stationary phase (e.g., Chiralpak®) |

| Mobile Phase | Acetonitrile, Methanol, Water with buffers (e.g., Ammonium Acetate, Formic Acid) nih.govlcms.cz |

| Flow Rate | 0.3 - 1.0 mL/min mdpi.com |

| Detection | UV/Vis or Diode Array Detector (DAD) |

| Injection Volume | 1 - 20 µL |

This table represents typical parameters and may vary depending on the specific application and instrumentation.

Gas Chromatography (GC) is another valuable technique for the analysis of volatile and thermally stable compounds like this compound. For compounds with lower volatility or those containing polar functional groups, derivatization might be necessary to improve their chromatographic properties.

GC analysis often employs a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range. For example, the analysis of related compounds like 6-methyl-5-hepten-2-one (B42903) has been performed using GC. google.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis and purity assessment of this compound. It is often used to monitor the progress of chemical reactions or for preliminary screening of samples. sigmaaldrich.com

In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). The separation occurs as the mobile phase moves up the plate by capillary action, and the components of the sample travel at different rates. The separated spots can be visualized under UV light or by using staining reagents. The purity can be estimated by the presence of a single spot. researchgate.net

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Identification and Quantification in Complex Chemical Mixtures

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the analysis of this compound in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples HPLC or UPLC with a mass spectrometer. This allows for the separation of the compound from a mixture, followed by its detection and identification based on its mass-to-charge ratio (m/z). lcms.czresearchgate.net LC-MS is particularly useful for non-volatile and thermally labile compounds. The use of tandem mass spectrometry (MS/MS) provides even greater specificity and structural information through fragmentation analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines gas chromatography with mass spectrometry. It is a powerful tool for the identification and quantification of volatile compounds. nih.gov The sample is first separated by GC, and then the individual components are introduced into the mass spectrometer for detection and identification. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for confident identification.

| Technique | Separation Principle | Detection Principle | Key Advantages |

| LC-MS | Liquid-liquid partitioning | Mass-to-charge ratio | High sensitivity and selectivity for non-volatile compounds. lcms.czresearchgate.net |

| GC-MS | Vapor pressure and column interaction | Mass-to-charge ratio | Excellent for volatile compounds, provides structural information. nih.gov |

This table provides a general overview of the advantages of these hyphenated techniques.

Enantioselective Analytical Methods (e.g., Chiral HPLC)

Since this compound possesses a chiral center, the separation and quantification of its enantiomers are often necessary, especially in pharmaceutical and biological studies. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. mdpi.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed. nih.gov The choice of the mobile phase, which can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water), is crucial for achieving the desired separation. nih.govmdpi.com For example, the enantiomers of a related compound, 5,6,7,8-tetrahydroquinolin-8-ol, were successfully separated using a Daicel AD-RH chiral column with a mobile phase of 20% acetonitrile in water. mdpi.com

Future Directions in the Academic Research of 6 Methyl 5,6,7,8 Tetrahydroquinolin 3 Ol Chemistry

Exploration of Novel Synthetic Pathways

While classical methods for the synthesis of tetrahydroquinolines are well-established, the future of synthesizing 6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol lies in the development of more efficient, stereoselective, and environmentally benign methodologies. Modern synthetic strategies such as domino, tandem, or cascade reactions are particularly attractive as they allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and improving atom economy. nih.gov

Future research should focus on adapting powerful synthetic tools like the Povarov reaction, a type of aza-Diels-Alder reaction, to achieve the stereoselective synthesis of this compound. nih.govbeilstein-journals.org This could involve a three-component reaction between an appropriately substituted aniline (B41778), an aldehyde, and an activated alkene, catalyzed by a chiral Brønsted or Lewis acid to control the stereochemistry at the C6 position. nih.gov

Another promising avenue is the application of catalytic hydrogenation or transfer hydrogenation of a corresponding substituted quinoline (B57606). nih.govorganic-chemistry.orgnih.gov This approach would necessitate the initial synthesis of 3-hydroxy-6-methylquinoline, followed by a selective reduction of the pyridine (B92270) ring. The development of novel homogeneous or heterogeneous catalysts that can achieve this reduction with high chemo- and stereoselectivity under mild conditions is a key research goal. thieme-connect.comrsc.org Metal-free reduction methods are also gaining traction and could offer a more sustainable alternative. thieme-connect.com

Multicomponent reactions (MCRs) that allow for the convergent assembly of the target molecule from three or more starting materials represent another frontier. nih.govacs.orgnih.govsci-hub.sethieme-connect.com Designing an MCR that incorporates the methyl group and hydroxyl function at the correct positions in a single, highly convergent step would be a significant advancement.

| Synthetic Strategy | Potential Precursors | Key Advantages | Relevant Research |

| Domino Povarov Reaction | Substituted aniline, aldehyde, activated alkene | High atom economy, stereocontrol with chiral catalysts. | nih.govbeilstein-journals.org |

| Catalytic Hydrogenation | 3-Hydroxy-6-methylquinoline | Direct route from a quinoline precursor. | nih.govorganic-chemistry.orgnih.govrsc.org |

| Multicomponent Reactions | Multiple simple starting materials | High convergence, rapid library generation. | nih.govacs.orgnih.gov |

Development of Advanced Catalytic Applications

The unique structural motifs of this compound make it a compelling candidate for applications in catalysis. The presence of a chiral center, a Lewis basic nitrogen atom, and a hydroxyl group that can be deprotonated to form a coordinating alkoxide suggests its potential as a chiral ligand in asymmetric catalysis.

Future research should explore the coordination chemistry of this compound with various transition metals. The resulting metal complexes could be screened for their catalytic activity in a range of asymmetric transformations, such as hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. The development of ligand-dependent stereodivergent synthesis would be a particularly exciting outcome, allowing for access to all possible stereoisomers of a product by simply changing the ligand. nih.gov

Furthermore, the tetrahydroquinoline scaffold itself can act as an organocatalyst. thieme-connect.comthieme-connect.comnih.govacs.org The secondary amine can participate in enamine or iminium ion catalysis, while the hydroxyl group can act as a hydrogen bond donor. Research into the derivatization of this compound to enhance its organocatalytic properties is warranted. For instance, the introduction of bulky or electron-withdrawing groups could be used to tune the steric and electronic properties of the catalyst, thereby improving its activity and selectivity.

| Catalytic Approach | Potential Role of the Compound | Target Reactions | Relevant Research |

| Asymmetric Metal Catalysis | Chiral Ligand | Asymmetric hydrogenation, C-C coupling. | nih.govresearchgate.netdntb.gov.ua |

| Organocatalysis | Chiral Catalyst | Michael additions, Aldol (B89426) reactions. | thieme-connect.comthieme-connect.comnih.govacs.org |

Integration with Artificial Intelligence and Machine Learning for Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties, thereby accelerating the discovery of new functional molecules. nih.gov For a relatively unexplored compound like this compound, AI and ML models can be employed to forecast a wide range of its physicochemical and biological properties.

Future research efforts should focus on utilizing existing ML models, trained on large databases of heterocyclic compounds, to predict properties such as solubility, pKa, toxicity, and potential biological activities of this compound. researchgate.netaiproblog.com These in silico predictions can help to prioritize experimental investigations and guide the design of new derivatives with improved properties.

Moreover, generative ML models can be used to explore the chemical space around the this compound scaffold. By providing the model with desired property profiles, it can suggest novel derivatives that are likely to exhibit those properties. This approach can significantly reduce the time and resources required for the discovery of new lead compounds in drug discovery or new materials with specific functionalities.

| AI/ML Application | Predicted Properties | Potential Impact | Relevant Research |

| Property Prediction | Solubility, pKa, Toxicity, Bioactivity | Prioritization of experimental work. | nih.govresearchgate.netacs.org |

| Generative Models | Novel derivative structures | Accelerated discovery of new functional molecules. | acs.org |

Investigation of Solid-State Chemistry and Polymorphism

The solid-state properties of a chemical compound are of critical importance, particularly in the pharmaceutical industry, where different crystalline forms, or polymorphs, can exhibit different solubilities, stabilities, and bioavailabilities. uga.edujagiellonskiecentruminnowacji.plresearchgate.net The study of the solid-state chemistry of this compound, including its potential for polymorphism, is a crucial area for future investigation.

A systematic polymorph screen should be undertaken to identify all accessible crystalline forms of this compound. This would involve crystallizing the compound from a wide variety of solvents and under different conditions of temperature and pressure. Each identified polymorph would then need to be fully characterized using techniques such as X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis.

Crystal engineering principles could then be applied to understand the relationship between the molecular structure of this compound and its packing in the solid state. routledge.commdpi.comgoodreads.comnih.govrsc.orgrsc.org This knowledge could be used to design new crystalline forms with desired properties, such as improved stability or solubility.

| Research Area | Techniques | Key Objectives | Relevant Research |

| Polymorph Screening | Crystallization from various solvents | Identification of all crystalline forms. | uga.edujagiellonskiecentruminnowacji.pl |

| Crystal Characterization | X-ray diffraction, DSC, TGA | Determination of crystal structure and physical properties. | researchgate.netmdpi.com |

| Crystal Engineering | Computational modeling, Co-crystallization | Design of new crystalline forms with desired properties. | routledge.comrsc.orgrsc.org |

Expanding the Chemical Space through Combinatorial Synthesis

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds, which can then be screened for desired properties. mdpi.com Applying combinatorial synthesis to the this compound scaffold would allow for a systematic exploration of the chemical space around this core structure.

Future research should focus on developing a robust synthetic route to this compound that is amenable to parallel synthesis. Once this is achieved, a library of derivatives can be created by modifying the hydroxyl group and the secondary amine. For example, the hydroxyl group could be acylated, alkylated, or converted to other functional groups, while the amine could be acylated, sulfonylated, or reductively aminated.

The resulting library of compounds could then be subjected to high-throughput screening to identify derivatives with interesting biological activities or material properties. This approach could lead to the discovery of new drug candidates or functional materials with applications in a variety of fields. mdpi.comchemrxiv.orgnih.gov

| Combinatorial Strategy | Modification Sites | Screening Focus | Relevant Research |

| Parallel Synthesis | Hydroxyl group, Secondary amine | Biological activity, Material properties | mdpi.commdpi.comchemrxiv.orgnih.gov |

Advanced Characterization Techniques for Dynamic Processes

A deep understanding of reaction mechanisms and molecular dynamics is essential for the rational design of new synthetic methods and functional molecules. Advanced characterization techniques, such as in-situ spectroscopy, can provide real-time insights into dynamic processes that are not accessible through conventional analytical methods. catalysis.blogyoutube.comyoutube.comacs.orgrsc.org

Future research on this compound should employ in-situ spectroscopic techniques, such as Raman and infrared spectroscopy, to study the kinetics and mechanisms of its synthesis and its role in catalytic reactions. These techniques can be used to identify reaction intermediates, monitor their concentrations over time, and elucidate the role of catalysts and reagents.

Computational modeling, in conjunction with experimental data, can provide a detailed picture of the conformational dynamics of this compound and its interactions with other molecules. This information can be used to understand its reactivity and to design new derivatives with specific conformational properties.

| Characterization Technique | Information Gained | Application Area | Relevant Research |

| In-situ Spectroscopy (Raman, IR) | Reaction intermediates, Kinetics | Mechanistic studies of synthesis and catalysis. | catalysis.blogyoutube.comyoutube.comacs.orgrsc.org |

| Computational Modeling | Conformational dynamics, Intermolecular interactions | Rational design of new derivatives. |

Q & A

Q. What are the optimal synthetic routes for obtaining 6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol with high purity?

A multi-step synthesis involving reductive amination or cyclization reactions is typically employed. For example, starting from substituted quinoline precursors, catalytic hydrogenation under controlled pressure (e.g., 1–3 atm H₂) can introduce the tetrahydroquinoline scaffold. Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol ensures high purity (>95%). Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is the three-dimensional structure of this compound validated experimentally?

X-ray crystallography is the gold standard for resolving bond angles, dihedral conformations, and stereochemistry. For dynamic structural insights, advanced NMR techniques (e.g., NOESY, COSY) reveal spatial proximities between protons, while DFT calculations (B3LYP/6-31G* level) predict electronic environments. These methods collectively confirm the compound’s chair-like conformation in the tetrahydroquinoline ring .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

Reverse-phase HPLC coupled with UV detection (λ = 254–280 nm) or tandem mass spectrometry (LC-MS/MS) offers sensitivity down to ng/mL levels. Sample preparation involves protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges). Calibration curves using deuterated internal standards (e.g., d₃-6-Methyl-THQ) improve accuracy .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in polar vs. nonpolar solvents be resolved?